molecular formula C17H16N2O2S2 B2646182 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034564-24-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2646182
CAS No.: 2034564-24-2
M. Wt: 344.45
InChI Key: HEFHXFDBOSREIA-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a bithiophene moiety linked to a dihydropyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bithiophene intermediate, which is then coupled with a dihydropyridine derivative.

  • Synthesis of Bithiophene Intermediate

      Step 1: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

      Step 2: The brominated thiophene undergoes a Suzuki coupling reaction with a boronic acid derivative to form the bithiophene structure.

  • Coupling with Dihydropyridine

      Step 3: The bithiophene intermediate is reacted with an ethylamine derivative under basic conditions to introduce the ethyl linkage.

      Step 4: The resulting compound is then coupled with a dihydropyridine carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The dihydropyridine ring can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized bithiophene derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-(Furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for enhanced biological activity compared to its analogs with single thiophene or furan rings.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHXFDBOSREIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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